molecular formula C8H5N5 B2686852 6-Azidoquinoxaline CAS No. 130130-97-1

6-Azidoquinoxaline

Cat. No.: B2686852
CAS No.: 130130-97-1
M. Wt: 171.163
InChI Key: OAPQCKMRAMPKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azidoquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The azido group in this compound introduces unique reactivity, making it a valuable compound for various chemical transformations and applications.

Mechanism of Action

Target of Action

7-Azidoquinoxaline, a derivative of quinoxaline, has been shown to have a wide range of targets. Quinoxaline derivatives have been reported to act against many targets, receptors, or microorganisms

Mode of Action

It is known that quinoxaline 1,4-di-n-oxides, a related class of compounds, can cause dna damage . This suggests that 7-Azidoquinoxaline may interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of quinoxaline derivatives are an active area of research .

Result of Action

It is known that quinoxaline derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antimicrobial effects . This suggests that 7-Azidoquinoxaline may have similar effects.

Action Environment

It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is reasonable to assume that similar factors could influence the action of 7-Azidoquinoxaline.

Preparation Methods

The synthesis of 6-Azidoquinoxaline typically involves the introduction of an azido group into a quinoxaline scaffold. One common method is the nucleophilic substitution reaction where a halogenated quinoxaline reacts with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Azidoquinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Azidoquinoxaline has found applications in various fields of scientific research:

Comparison with Similar Compounds

6-Azidoquinoxaline can be compared to other azido-substituted heterocycles and quinoxaline derivatives. Similar compounds include:

Properties

IUPAC Name

6-azidoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-13-12-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPQCKMRAMPKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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